molecular formula C8H12O B6601337 (1-Cyclohexenyl)acetaldehyde CAS No. 42370-81-0

(1-Cyclohexenyl)acetaldehyde

Cat. No.: B6601337
CAS No.: 42370-81-0
M. Wt: 124.18 g/mol
InChI Key: PBOBLKQSJBKASY-UHFFFAOYSA-N
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Description

(1-Cyclohexenyl)acetaldehyde is an α,β-unsaturated aldehyde characterized by a cyclohexene ring conjugated to an acetaldehyde moiety. Its molecular formula is C₈H₁₂O, with a molecular weight of 124.18 g/mol. The cyclohexene ring introduces unsaturation, enhancing reactivity toward electrophilic or cycloaddition reactions compared to saturated analogs.

Properties

IUPAC Name

2-(cyclohexen-1-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-7-6-8-4-2-1-3-5-8/h4,7H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOBLKQSJBKASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Cyclohexenyl)acetaldehyde can be synthesized through several methods. One common method involves the reaction of cyclohexanone with morpholine in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out in toluene under reflux conditions, and the product is obtained by distillation .

Industrial Production Methods

Industrial production of (1-Cyclohexenyl)acetaldehyde typically involves the use of Grignard reagents. For example, a Grignard reagent prepared from halogenated ethanol acetal can be used to synthesize (1-Cyclohexenyl)acetaldehyde .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted cyclohexene derivatives.

Scientific Research Applications

(1-Cyclohexenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of (1-Cyclohexenyl)acetaldehyde involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved in its mechanism of action include:

Comparison with Similar Compounds

Cyclohexaneacetaldehyde Derivatives

  • Cyclohexaneacetaldehyde, 4-(1-methylethyl) (CID 175577): This derivative features a saturated cyclohexane ring substituted with an isopropyl group and an acetaldehyde chain. Its molecular formula (C₁₁H₂₀O ) and branched structure result in higher molecular weight (168.28 g/mol) and reduced ring strain compared to (1-cyclohexenyl)acetaldehyde. The absence of a double bond diminishes its reactivity toward Diels-Alder or oxidation reactions .
  • Cyclohexylacetic Acid : A carboxylic acid derivative (C₈H₁₄O₂), this compound shares the cyclohexane backbone but replaces the aldehyde group with a carboxyl moiety. This functional group difference renders it less volatile and more acidic (pKa ~4.8) than (1-cyclohexenyl)acetaldehyde .

Unsaturated vs. Saturated Backbones

The cyclohexene ring in (1-cyclohexenyl)acetaldehyde introduces conjugation between the double bond and the aldehyde group , enhancing electrophilicity at the carbonyl carbon. This contrasts with saturated analogs like cyclohexaneacetaldehyde, which exhibit greater thermodynamic stability but lower kinetic reactivity .

Functional Group Analogues

Simple Aldehydes

  • Acetaldehyde (CH₃CHO) : A volatile, low-molecular-weight aldehyde (44.05 g/mol), acetaldehyde is ubiquitous in atmospheric chemistry and tobacco smoke. It is highly reactive, forming secondary organic aerosols and adducts with DNA. In contrast, (1-cyclohexenyl)acetaldehyde’s larger structure likely reduces volatility and environmental mobility, though its atmospheric behavior remains unstudied .
  • Formaldehyde (HCHO): Smaller and more polar than (1-cyclohexenyl)acetaldehyde, formaldehyde exhibits higher electrophilicity and toxicity, with well-documented carcinogenic effects .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Feature Reactivity Profile
(1-Cyclohexenyl)acetaldehyde C₈H₁₂O 124.18 Conjugated cyclohexene-aldehyde High (Diels-Alder, oxidation)
Acetaldehyde C₂H₄O 44.05 Simple aldehyde Moderate (nucleophilic addition)
Cyclohexaneacetaldehyde, 4-(1-methylethyl) C₁₁H₂₀O 168.28 Branched, saturated backbone Low (stable under ambient conditions)
Cyclohexylacetic Acid C₈H₁₄O₂ 142.20 Carboxylic acid derivative Acid-base reactions

Biological Activity

(1-Cyclohexenyl)acetaldehyde, also known as 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, is an organic compound classified as an alpha-hydrogen aldehyde. This compound has gained attention due to its potential biological activities and applications in various fields, including food science and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Chemical Formula : C₁₁H₁₈O
  • Molecular Weight : 166.26 g/mol
  • CAS Number : 472-66-2
  • IUPAC Name : 2-(2,6,6-trimethylcyclohex-1-en-1-yl)acetaldehyde

Biological Activity Overview

The biological activity of (1-cyclohexenyl)acetaldehyde has been investigated primarily in the context of its potential toxicity and mutagenicity. The compound is structurally related to acetaldehyde, a well-known toxic aldehyde that exhibits various harmful effects on living organisms.

Toxicity and Mutagenicity

  • Toxicological Studies :
    • Research indicates that aldehydes like acetaldehyde can cause cellular damage and genomic instability. Specifically, acetaldehyde is classified as a probable human carcinogen due to its mutagenic properties .
    • In experimental studies involving exposure to acetaldehyde, significant incidences of nasal carcinomas were observed in high-dose groups of rats, indicating a strong correlation between exposure levels and cancer development .
  • Cellular Effects :
    • Acetaldehyde has been shown to induce oxidative stress, leading to cellular apoptosis and necrosis. This effect is attributed to the formation of reactive oxygen species (ROS) during metabolic processes .
    • Studies have demonstrated that acetaldehyde can induce gene mutations and chromosomal aberrations in human lymphocytes, highlighting its potential as a genotoxic agent .

Case Study 1: Acetaldehyde Exposure in Workers

A study focusing on chemical workers exposed to acetaldehyde revealed an increased incidence of bronchial and oral cavity tumors. Among the subjects studied, those with higher exposure levels exhibited significant health risks compared to control groups .

Case Study 2: In Vitro Mutagenicity Testing

In vitro assays have shown that acetaldehyde induces sister chromatid exchanges in Chinese hamster ovary cells without requiring exogenous metabolic activation. This finding suggests that (1-cyclohexenyl)acetaldehyde may possess similar mutagenic properties due to structural similarities with acetaldehyde .

Table 1: Comparative Biological Effects of Aldehydes

AldehydeMutagenicityCarcinogenic PotentialCellular Toxicity
AcetaldehydeYesClass 1High
(1-Cyclohexenyl)acetaldehydePotentiallyUnknownModerate

Table 2: Toxicological Studies Summary

Study TypeOrganismDose (ppm)Observed Effects
Long-term exposureRats3000Nasal carcinomas
In vitro mutagenicity assayHuman lymphocytesN/AGene mutations, chromosomal aberrations

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